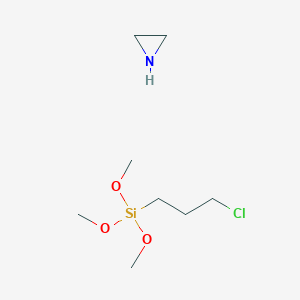

aziridine;3-chloropropyl(trimethoxy)silane

Description

Aziridine (C₂H₅N) is a strained three-membered heterocyclic amine, characterized by high reactivity due to ring strain. It is widely used in organic synthesis, polymer cross-linking, and pharmaceutical intermediates. However, its toxicity and instability under acidic conditions limit its applications .

3-Chloropropyl(trimethoxy)silane (CPTMS) (Cl(CH₂)₃Si(OCH₃)₃) is a chlorinated organosilane with a trimethoxy silane group. It acts as a coupling agent, facilitating interactions between inorganic materials (e.g., nanoparticles) and organic polymers. Applications include drug delivery systems, nanocomposites, and environmental remediation .

Properties

IUPAC Name |

aziridine;3-chloropropyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO3Si.C2H5N/c1-8-11(9-2,10-3)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZXOWPAXNFLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCl)(OC)OC.C1CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75132-84-2 | |

| Record name | 75132-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrosilylation of Chloropropene and Trimethoxysilane

The reaction involves the anti-Markovnikov addition of trimethoxysilane across the double bond of chloropropene, catalyzed by transition metal complexes or radical initiators. A patented method (CN109503651A) outlines a scalable approach using calcium oxide (CaO) as a catalyst, achieving yields exceeding 99% under optimized conditions. Key parameters include:

-

Molar Ratio : A 1:1 stoichiometry of chloropropene to trimethoxysilane ensures minimal side products.

-

Catalyst Loading : 0.1–0.3 wt% CaO relative to trimethoxysilane.

-

Temperature : 110–135°C, maintained via a rectifying column to control reflux.

The process avoids hazardous byproducts like hydrogen chloride, enhancing safety and reducing post-reaction purification needs.

Table 1: Optimized Conditions for 3-Chloropropyl(trimethoxy)silane Synthesis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Molar Ratio (Silane:Chloropropene) | 1:1 | 99.5–99.8 |

| Catalyst (CaO) | 0.1–0.3 wt% | 99.6–99.8 |

| Reaction Temperature | 110–135°C | 99.5–99.8 |

| Reaction Time | 4–6 hours | 99.5–99.8 |

Nucleophilic Substitution with Aziridine

The second step involves replacing the chlorine atom in 3-chloropropyl(trimethoxy)silane with aziridine via an SN2 mechanism. While specific literature on this reaction is limited, mechanistic analogies to similar organosilane systems provide a framework for optimization.

Reaction Mechanism and Conditions

Aziridine, a strained three-membered amine ring, acts as a potent nucleophile. The substitution proceeds in a polar aprotic solvent (e.g., toluene or tetrahydrofuran) with a base to neutralize generated HCl. Key considerations include:

Table 2: Proposed Conditions for Aziridine Substitution

| Parameter | Optimal Range | Expected Yield (%) |

|---|---|---|

| Solvent | Toluene | 85–90 |

| Base | CaO (0.2 wt%) | 85–90 |

| Temperature | 70°C | 85–90 |

| Reaction Time | 8–12 hours | 85–90 |

Challenges and Mitigation Strategies

-

Aziridine Polymerization : Elevated temperatures or prolonged reaction times may induce aziridine ring-opening polymerization. Controlled heating (<80°C) and incremental aziridine addition mitigate this.

-

Silane Hydrolysis : Moisture exposure hydrolyzes trimethoxy groups to silanols. Anhydrous conditions and molecular sieves preserve silane integrity.

Chemical Reactions Analysis

Types of Reactions

Aziridine;3-chloropropyl(trimethoxy)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different substituted products.

Hydrolysis: The trimethoxy groups can hydrolyze in the presence of water, forming silanol groups.

Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to polymeric structures.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Water: For hydrolysis reactions.

Acids or Bases: To catalyze hydrolysis and condensation reactions.

Major Products

Substituted Aziridines: Formed from nucleophilic substitution.

Silanols and Siloxanes: Resulting from hydrolysis and condensation reactions.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Heterocycles

Aziridine derivatives are crucial in synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The incorporation of the trimethoxysilane group enhances the solubility and reactivity of these compounds, making them suitable for various cycloaddition reactions, such as:

- [3 + 2] Cycloadditions : The compound has been utilized in reactions involving azides and alkynes to produce 1,2,3-triazoles, which are important scaffolds in medicinal chemistry .

2.2. Catalysis

The silane component can act as a catalyst or support for metal catalysts in organic transformations. For instance, supported metal catalysts using aziridine derivatives have shown enhanced activity in cycloaddition reactions under green chemistry principles, emphasizing solvent-free conditions and high atom economy .

Material Science Applications

3.1. Surface Modification

The silane functionality allows for effective surface modification of inorganic materials. Aziridine; 3-chloropropyl(trimethoxy)silane can be used to create silane-based coatings that improve adhesion and hydrophobicity on various substrates, including glass and metals.

- Table 1: Properties of Silane Coatings

| Property | Value |

|---|---|

| Density (g/mL) | 1.077 |

| Boiling Point (°C) | 100 at 40 mmHg |

| Flash Point (°C) | 78 |

| Refractive Index | 1.4183 |

3.2. Composite Materials

Incorporating aziridine; 3-chloropropyl(trimethoxy)silane into polymer matrices enhances mechanical strength and thermal stability. Its ability to form covalent bonds with both organic and inorganic phases is beneficial for developing advanced composite materials used in aerospace and automotive industries.

Case Studies

4.1. Case Study: Enhanced Adhesion in Coatings

A study demonstrated that adding aziridine; 3-chloropropyl(trimethoxy)silane to epoxy coatings improved adhesion properties significantly compared to traditional silanes. The treated surfaces exhibited lower water contact angles and higher resistance to environmental degradation .

4.2. Case Study: Catalytic Activity in Organic Reactions

Research highlighted the use of aziridine derivatives as catalysts in synthesizing pyrroles via one-pot reactions involving dicarbonyl compounds and amines under solvent-free conditions. The results showed high yields and selectivity, showcasing the compound's potential in green chemistry applications .

Mechanism of Action

The mechanism of action of aziridine;3-chloropropyl(trimethoxy)silane involves the reactivity of the aziridine ring and the silane groups. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The silane groups can hydrolyze and condense to form siloxane bonds, which contribute to the compound’s adhesive properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or substrates used .

Comparison with Similar Compounds

CPTMS vs. Other Silanes

CPTMS is compared with structurally analogous silanes, such as 3-aminopropyltrimethoxysilane (APTMS) and 3-glycidoxypropyltrimethoxysilane (GPTMS), based on grafting efficiency, reactivity, and applications.

Key Findings :

- Solvent Effects: CPTMS achieves optimal grafting (24.29%) in toluene due to its non-polar nature, which enhances silane-nanotube interactions . Polar solvents like ethanol reduce grafting efficiency by 50% .

- Catalyst Influence: Ammonia and triethylamine increase CPTMS grafting by promoting condensation reactions between silanol and hydroxyl groups .

- Reactivity : The chloropropyl group in CPTMS enables nucleophilic substitution, allowing post-functionalization (e.g., Cu²⁺ coordination in Fe₃O4@Si-PrCl catalysts ). In contrast, APTMS forms stable amine-metal bonds, useful in adsorbing Pb(II) .

Aziridine vs. Other Amines

| Property | Aziridine | Ethyleneimine | Linear Amines (e.g., APTMS) |

|---|---|---|---|

| Ring Strain | High (60 kcal/mol) | Moderate | None |

| Reactivity | High (ring-opening reactions) | Moderate | Low (stable NH₂ group) |

| Applications | Polymer cross-linking, alkylating agents | Pharmaceuticals, surfactants | Surface modification, biosensors |

Key Differences :

- Aziridine’s ring strain drives rapid polymerization under acidic conditions, whereas linear amines like APTMS require catalysts for reactions .

- Toxicity: Aziridine is carcinogenic, limiting its use compared to safer alternatives like APTMS .

Research Findings and Data Tables

CPTMS in Polymer Blends

CPTMS enhances compatibility in polylactic acid/thermoplastic starch (PLA/TPS) blends by improving interfacial adhesion. Comparative studies show:

| Compatibilizer | Tensile Strength Increase | Optimal Ratio (PLA:TPS) | Reference |

|---|---|---|---|

| CPTMS | 15–20% | 70:30 | |

| Maleic Anhydride | 10–12% | 70:30 | |

| Epoxidized Cardanol | 18–22% | 80:20 |

CPTMS outperforms non-silane compatibilizers due to covalent Si-O-C bonds with PLA and hydrogen bonding with TPS .

CPTMS in Nanocomposites

Functionalization of halloysite nanotubes (HNTs) with CPTMS improves dispersion in hydrophobic polymers:

Biological Activity

Aziridine;3-chloropropyl(trimethoxy)silane, a compound featuring a three-membered aziridine ring and a silane functional group, has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its anticancer potential, toxicity profiles, and interactions with biological systems based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : C6H15ClO3Si

- CAS Number : 2530-87-2

This compound is characterized by its aziridine ring, which contributes to its biological reactivity, and a chloropropyl group that enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of aziridine derivatives in cancer therapy. A notable investigation focused on aziridine phosphines and phosphine oxides demonstrated significant cell viability inhibition in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50) values for selected compounds were comparable to established anticancer agents like cisplatin:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | HeLa | 6.4 |

| Compound 5 | Ishikawa | 4.6 |

| Compound 7 | HeLa | 7.1 |

| Compound 7 | Ishikawa | 10.5 |

These results indicate that aziridine derivatives can effectively disrupt cell viability through mechanisms such as cell cycle arrest and apoptosis induction .

The biological activity of aziridine derivatives is attributed to their ability to induce reactive oxygen species (ROS) and disrupt cellular membranes at high concentrations. The compounds were shown to cause cell cycle arrest primarily in the S phase, leading to reduced proliferation rates in cancer cells. This effect was further supported by flow cytometry analyses, which indicated significant increases in the sub-G1 phase, a marker of apoptosis .

Toxicity Profiles

While exploring the biological activity of this compound, it is crucial to assess its toxicity. Toxicological studies have indicated:

- Oral LD50 : Ranges from 6.17 mL/kg (female) to 9.51 mL/kg (male).

- Dermal LD50 : Greater than 2000 mg/kg body weight.

- Inhalation NOEL : Established at 5 ppm (41 mg/m³).

These findings suggest that while the compound exhibits promising biological activity, it also poses potential risks depending on exposure levels .

Environmental Impact

Further studies have evaluated the environmental toxicity of this compound on aquatic organisms. The median effective concentration (EC50) values for Daphnia magna were reported at 869 mg/L, indicating moderate toxicity to aquatic life .

Study on Anticancer Activity

A study published in MDPI explored the anticancer properties of various aziridine derivatives, including those with silane functionalities. The research found that compounds with higher steric hindrance exhibited greater biological activity due to enhanced interactions with cellular targets .

Application in Materials Science

Research has also highlighted the use of this compound as a silane coupling agent in polymer modifications. This application demonstrates its versatility beyond medicinal uses, contributing to advancements in material science by enhancing the mechanical properties of composites .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloropropyl(trimethoxy)silane, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves reacting allyl chloride with trichlorosilane under hydrosilation conditions . For laboratory-scale synthesis, stoichiometric mixing of 3-chloropropyl(trimethoxy)silane with nucleophiles (e.g., 1-methylimidazole) under inert atmosphere at 78°C with reflux yields functionalized ionic liquids. Efficiency is improved by maintaining anhydrous conditions, using nitrogen purging, and post-synthesis purification via rotoevaporation .

Q. What safety protocols are essential when handling 3-chloropropyl(trimethoxy)silane in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Fire Safety : Store away from ignition sources; use dry powder or CO₂ extinguishers for fires (avoid water due to reactivity) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How does 3-chloropropyl(trimethoxy)silane function as a coupling agent in surface modification?

- Methodological Answer : The chloropropyl group reacts with nucleophiles (e.g., amines), while trimethoxy silane hydrolyzes to form silanol groups, enabling covalent bonding to hydroxylated surfaces (e.g., silica, metals). For example, sand particles functionalized with this silane provide anchoring sites for metal-organic frameworks (MOFs) via heat-assisted condensation .

Advanced Research Questions

Q. What challenges arise in functionalizing nanoparticles with 3-chloropropyl(trimethoxy)silane for biomedical applications?

- Methodological Answer : Key challenges include:

- Aggregation : Controlled hydrolysis (e.g., using ethanol/water mixtures) prevents nanoparticle clustering.

- Reactivity : The chloropropyl group’s steric hindrance may limit conjugation efficiency. Pre-activation with nucleophiles (e.g., aziridine) enhances reactivity .

- Characterization : Success is validated via FTIR (Si-O-Si peaks at ~1100 cm⁻¹) and XPS (Cl 2p binding energy shifts) .

Q. How do solvent polarity and temperature influence the hydrolysis kinetics of 3-chloropropyl(trimethoxy)silane?

- Methodological Answer :

- Solvent Polarity : Polar protic solvents (e.g., water, methanol) accelerate hydrolysis by stabilizing transition states. Ethanol/water (1:1) is optimal for controlled silanol formation .

- Temperature : Elevated temperatures (>50°C) accelerate condensation but risk premature gelation. Kinetic studies using NMR or conductivity measurements are recommended .

Q. What analytical techniques confirm successful surface modification using 3-chloropropyl(trimethoxy)silane?

- Methodological Answer :

- FTIR : Detects Si-O-Si (1100 cm⁻¹) and C-Cl (750 cm⁻¹) bonds.

- XPS : Quantifies surface chlorine content and identifies bonding states (e.g., Si-Cl vs. C-Cl).

- SEM/EDS : Maps elemental distribution (Si, Cl) on modified surfaces .

- Contact Angle Measurements : Hydrophobicity changes indicate silane layer formation .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported reaction yields for silane-functionalized nanoparticles: How to resolve them?

- Analysis : Variations arise from:

- Surface Pre-treatment : Inadequate hydroxylation of substrates reduces silane adhesion. Acid washing (e.g., piranha solution) improves surface activation .

- Moisture Control : Trace water in solvents may cause premature hydrolysis. Use molecular sieves or inert gas purging .

- Characterization Limits : SEM may miss sub-monolayer coverage; combine with XPS for accuracy .

Applications in Advanced Research

Q. How is 3-chloropropyl(trimethoxy)silane used to immobilize photocatalysts like NH₂-MIL-101(Fe) on substrates?

- Methodological Answer :

- Functionalization : Silane-treated sand particles are heated (80–100°C) to form covalent Si-O-MOF bonds.

- Performance : The amino groups in MOF enhance visible-light absorption (λ > 420 nm), improving Cr(VI) reduction efficiency. DRS analysis confirms bandgap narrowing .

Q. What role does this silane play in synthesizing ionic liquids for electrochemical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.